

Physical and chemical properties of But-3-enoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: But-3-enoyl Chloride

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An In-depth Technical Guide to But-3-enoyl Chloride

Topic: Physical and Chemical Properties of **But-3-enoyl Chloride** Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **But-3-enoyl chloride** (CAS No: 1470-91-3), a versatile bifunctional reagent widely utilized in organic synthesis. Due to the presence of both a reactive acyl chloride and a terminal alkene, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and materials for chemical biology. This document details its physicochemical properties, spectral characteristics, synthesis protocols, key chemical reactions, and safety considerations. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized to provide a practical resource for laboratory and development settings.

Physicochemical Properties

But-3-enoyl chloride is a colorless to yellow-brown liquid with a pungent odor.^[1] It is characterized by its high reactivity, particularly its sensitivity to moisture. Its core physical and chemical properties are summarized below.

Property	Value	Citation(s)
IUPAC Name	but-3-enoyl chloride	[2][3]
CAS Number	1470-91-3	[2][4]
Molecular Formula	C ₄ H ₅ ClO	[2][4]
Molecular Weight	104.53 g/mol	[2]
Appearance	Yellow to Brown Liquid	[3]
Density	1.065 g/cm ³	[5][6]
Boiling Point	99.5 °C at 760 mmHg	[5][6]
Flash Point	21.1 °C	[5][6]
Vapor Pressure	38.1 mmHg at 25°C	[5][6]
Refractive Index	1.427	[6]
Solubility	Decomposes in water; Soluble in organic solvents (e.g., ether)	[1][7]
InChI Key	OKOSPWNNXVDXKZ-UHFFFAOYSA-N	[2][3]
SMILES	C=CCC(=O)Cl	[2]

Spectral Data Analysis

The structural features of **But-3-enoyl chloride**—the acyl chloride, the terminal vinyl group, and the intervening methylene group—give rise to a distinct spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

While specific experimental spectra are not universally published, the expected chemical shifts can be predicted based on the functional groups present.

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Protons Assigned
H-2	3.1 - 3.4	Triplet	-CH ₂ -COCl
H-3	2.4 - 2.7	Quartet	=CH-CH ₂ -
H-4	5.1 - 5.4	Multiplet	=CH ₂
H-4'	5.8 - 6.1	Multiplet	=CH-

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Carbon Assigned
C-1	170 - 173	C=O
C-2	45 - 50	-CH ₂ -COCl
C-3	130 - 135	=CH-
C-4	118 - 122	=CH ₂

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl and vinyl groups.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
3080 - 3100	=C-H Stretch	Medium
2920 - 2980	C-H Stretch (sp ³)	Medium
1780 - 1815	C=O Stretch (Acyl Chloride)	Strong
1640 - 1650	C=C Stretch	Medium
910 & 990	=C-H Bend (Out-of-plane)	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry would result in a molecular ion peak and characteristic fragmentation patterns.

m/z Value	Fragment Assignment	Notes
104/106	$[\text{C}_4\text{H}_5\text{ClO}]^+$ (Molecular Ion)	Presence of M+2 peak in ~3:1 ratio due to ^{35}Cl and ^{37}Cl isotopes.[8]
69	$[\text{C}_4\text{H}_5\text{O}]^+$ (Loss of Cl)	Often a significant peak resulting from the loss of the chlorine radical.
41	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)	A stable carbocation formed via cleavage, often the base peak.
39	$[\text{C}_3\text{H}_3]^+$ (Loss of H_2 from allyl cation)	Common fragment in molecules with allyl groups.

Synthesis and Experimental Protocols

But-3-enoyl chloride is most commonly synthesized from its corresponding carboxylic acid, but-3-enoic acid. Reagents such as thionyl chloride (SOCl_2) and oxalyl chloride ($(\text{COCl})_2$) are standard choices for this transformation.[1]

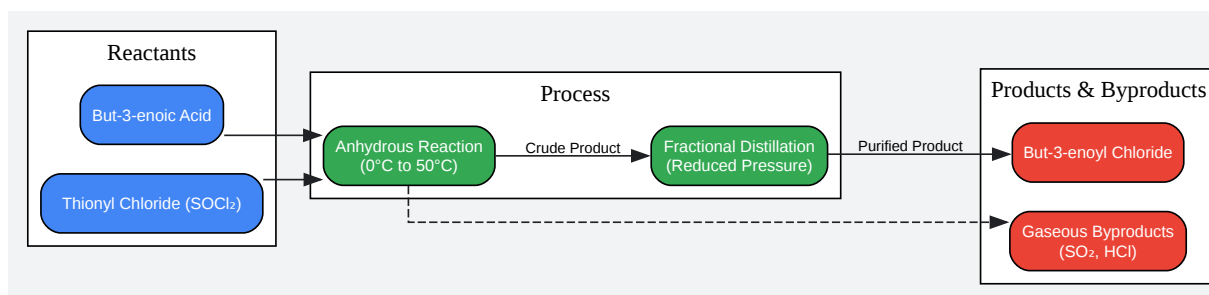
Synthesis via Thionyl Chloride

This method is highly efficient, and the byproducts (SO_2 and HCl) are gaseous, which simplifies product purification.[1]

Experimental Protocol:

- **Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagents:** But-3-enoic acid is charged into the flask. Thionyl chloride (1.1 to 1.5 molar equivalents) is added to the dropping funnel. Anhydrous conditions are critical.

- **Reaction:** The flask is cooled in an ice bath (0°C). Thionyl chloride is added dropwise to the stirred but-3-enoic acid over 30-60 minutes.
- **Completion:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 40-50°C for 1-2 hours to drive the reaction to completion and expel gaseous byproducts.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure.^[1] Collection of the fraction boiling at 50-60°C under 50-100 mmHg typically yields **But-3-enoyl chloride** with a purity exceeding 95%.^[1]



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General workflow for the synthesis of **But-3-enoyl chloride**.

Chemical Reactivity

The dual functionality of **But-3-enoyl chloride** dictates its chemical behavior. It readily participates in reactions typical of both acyl chlorides and alkenes.

Nucleophilic Acyl Substitution

The highly electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway for this compound.^[1]

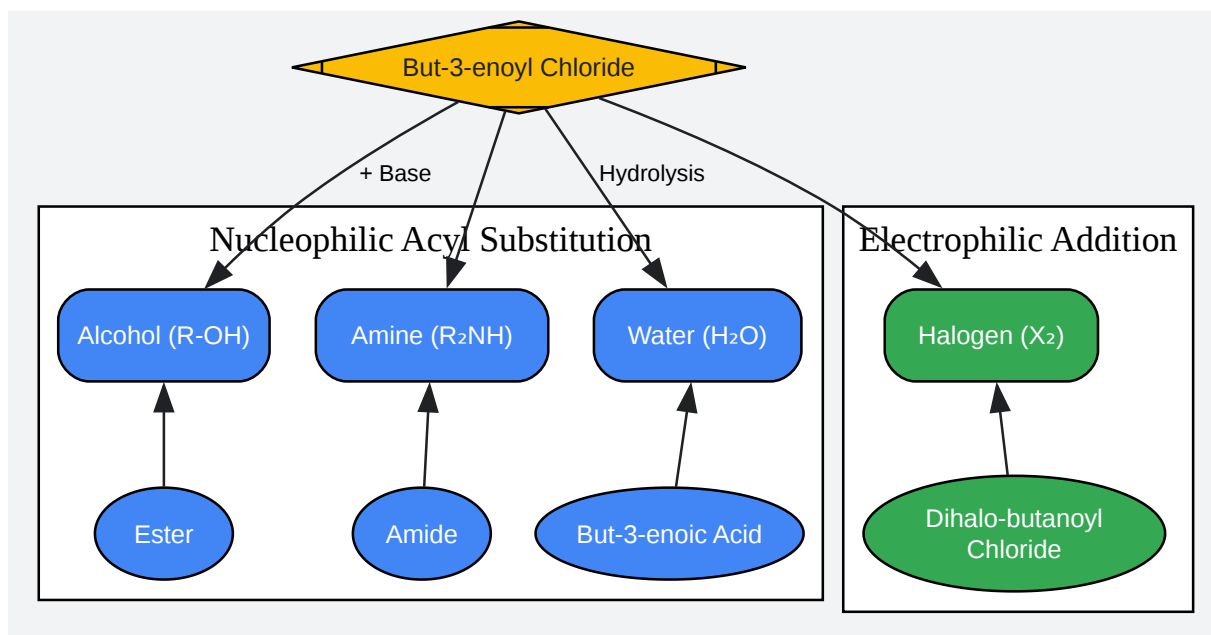
- **With Alcohols:** Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form esters.

- With Amines: Reacts rapidly with primary or secondary amines to yield amides.
- With Water (Hydrolysis): Is highly sensitive to moisture and hydrolyzes to form but-3-enoic acid and hydrochloric acid.[1]

Electrophilic Addition

The terminal double bond can undergo electrophilic addition reactions, although the electron-withdrawing nature of the acyl chloride group can deactivate the alkene compared to simple alkenes.

- Halogenation: Reacts with halogens like Br₂ or Cl₂ to form di-halogenated products.
- Hydrohalogenation: Addition of HBr or HCl across the double bond is also possible.



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Key reaction pathways for **But-3-enoyl chloride**.

Applications in Research and Drug Development

But-3-enoyl chloride's value lies in its role as a reactive intermediate for constructing more complex molecular architectures.

- **Pharmaceutical Synthesis:** It is used as a building block in multi-step syntheses of active pharmaceutical ingredients (APIs).[1] Its ability to introduce a butenoyl moiety is crucial for creating specific side chains or for use in cyclization reactions. While it is a structural analog of butyryl chloride, a reagent used in synthesizing pain relievers and anti-inflammatory drugs, the vinyl group offers a site for further, orthogonal chemical modification.[9]
- **Chemical Biology:** The compound has been employed as a chemical probe for protein modification.[1] By carefully controlling reaction conditions, the acyl chloride can selectively react with nucleophilic amino acid residues (like lysine or cysteine) on a protein's surface. This allows for the attachment of a vinyl "handle," which can then be used in subsequent bio-orthogonal reactions, such as click chemistry or photo-induced cross-linking, to study protein function and interactions.[1]

Safety and Handling

But-3-enoyl chloride is a hazardous substance that requires strict safety protocols. It is highly flammable and corrosive.

Hazard Class	GHS Code	Description	Citation(s)
Flammable Liquids	H225	Highly flammable liquid and vapor	[2]
Skin Corrosion	H314	Causes severe skin burns and eye damage	[2]
Acute Toxicity (Oral)	H302	Harmful if swallowed	[3]
Skin Irritation	H315	Causes skin irritation	[3]
Eye Irritation	H319	Causes serious eye irritation	[3]
Respiratory Irritation	H335	May cause respiratory irritation	[3]

- **Personal Protective Equipment (PPE):** Chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat are mandatory. All handling should be performed

inside a certified chemical fume hood.

- Handling: Use non-sparking tools and avoid sources of ignition. Prevent contact with skin, eyes, and clothing. Avoid inhalation of vapors.
- Storage: Store in a tightly sealed container under an inert atmosphere. Recommended storage temperature is -20°C.[3] Keep in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.

Conclusion

But-3-enoyl chloride is a potent and versatile chemical reagent with significant applications in synthetic chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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- To cite this document: BenchChem. [Physical and chemical properties of But-3-enoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074866#physical-and-chemical-properties-of-but-3-enoyl-chloride]

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